5-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(4-chlorophenyl)-5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of chlorophenyl and trifluoromethyl groups, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds, which are then subjected to specific reaction conditions to yield the final product. Common synthetic routes may involve:
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Chlorophenyl Groups: Chlorophenyl groups are introduced through substitution reactions using chlorinated aromatic compounds.
Formation of Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving nitrile and hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The chlorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
3-(4-chlorophenyl)-5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-chlorophenyl)-5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-thiadiazole
- **3-(4-chlorophenyl)-5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-triazole
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H10Cl2F3N5O |
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Molecular Weight |
476.2 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-[5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C21H10Cl2F3N5O/c22-13-5-1-11(2-6-13)15-9-17(21(24,25)26)31-18(27-15)10-16(29-31)20-28-19(30-32-20)12-3-7-14(23)8-4-12/h1-10H |
InChI Key |
AIGIDRGVQGKZOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NC(=NO4)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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